1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a toluidinocarbonyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the toluidinocarbonyl group: This step involves the reaction of the pyrazole derivative with 4-toluidine and a suitable coupling agent like carbodiimide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control of reaction conditions.
Chemical Reactions Analysis
1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Scientific Research Applications
1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
1-METHYL-5-(4-TOLUIDINOCARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-METHYL-5-(4-METHYLBENZOYL)-1H-PYRROLE-2-ACETATE: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
1-METHYL-4-(2,4,5-TRICHLOROPHENOXY)METHYL-3-(TRIFLUOROMETHYL)-5-(3-TRIFLUOROMETHYLPHENOXY)-1H-PYRAZOLE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-5-[(4-methylphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-3-5-9(6-4-8)15-12(17)11-10(13(18)19)7-14-16(11)2/h3-7H,1-2H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPFCTQBOPIRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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